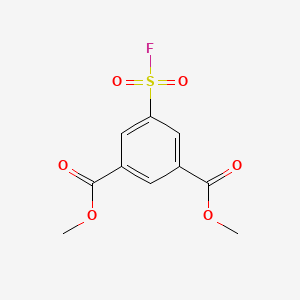
1,3-Dimethyl 5-(fluorosulfonyl)benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of aromatic compounds and contains both carboxylate and fluorosulfonyl functional groups.
- The compound’s systematic name is 1,3-dimethyl 5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate .
1,3-Dimethyl 5-(fluorosulfonyl)benzene-1,3-dicarboxylate: is a chemical compound with the following structure: .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves various methods, including esterification or acylation reactions.
Reaction Conditions: Specific conditions depend on the chosen synthetic route, but typically involve the use of appropriate reagents and solvents.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories often prepare it for scientific purposes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions vary based on the desired transformation.
Major Products: The products formed depend on the reaction type and substituents involved.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its functional groups.
Biology: Investigated for potential biological activity (e.g., enzyme inhibition, receptor binding).
Medicine: Research into its pharmacological properties and potential drug development.
Industry: Limited information on industrial applications; mainly used in research.
Mechanism of Action
- The compound’s mechanism of action is context-dependent, influenced by its specific interactions with biological targets.
Molecular Targets: It may interact with enzymes, receptors, or other cellular components.
Pathways Involved: Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of fluorosulfonyl and carboxylate groups sets it apart.
Similar Compounds: Other related compounds include benzene derivatives with similar functional groups, but none identical.
Properties
Molecular Formula |
C10H9FO6S |
|---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
dimethyl 5-fluorosulfonylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C10H9FO6S/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)18(11,14)15/h3-5H,1-2H3 |
InChI Key |
DLBBWGCIBHSEFM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12073637.png)
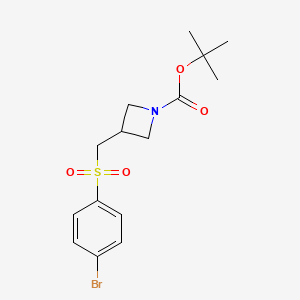
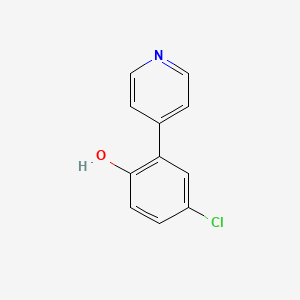

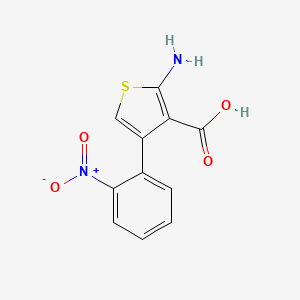
![N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine](/img/structure/B12073654.png)



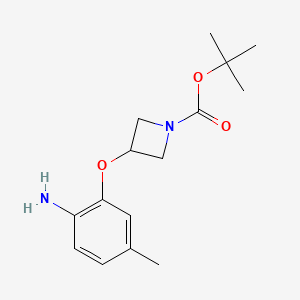

![3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole](/img/structure/B12073683.png)

